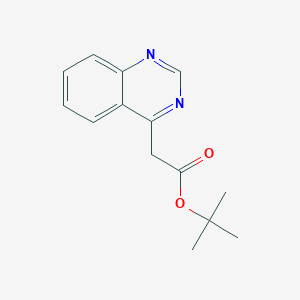

叔丁基喹唑啉-4-乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl Quinazoline-4-acetate is not directly mentioned in the provided papers; however, the papers discuss various quinazoline derivatives and their synthesis, which can be related to the tert-Butyl Quinazoline-4-acetate structure. Quinazoline derivatives are a significant class of nitrogen-containing heterocycles that are found in numerous pharmacologically active compounds .

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through different methods involving tert-butyl groups. For instance, tert-butyl nitrite has been used as a mediator in the radical cyclization of tetrazole amines and alkynes to form tetrazolo[1,5-a]quinolines under mild conditions without external additives . Another approach involves the reaction of quinazoline-3-oxides with primary amines using tert-butyl hydroperoxide as an oxidant to produce quinazolin-4(3H)-ones . Additionally, tert-butyl nitrite serves as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . These methods highlight the versatility of tert-butyl groups in the synthesis of quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing two nitrogen atoms at positions 1 and 3 of the quinazoline ring. The presence of tert-butyl groups in these compounds can influence their steric and electronic properties, potentially affecting their reactivity and biological activity .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, the reaction of isatoic anhydride with benzyl azides in the presence of potassium tert-butoxide leads to the formation of quinazolin-4(3H)-one derivatives . Tert-butyl peroxybenzoate mediates the functionalization of N-propargyl aromatic amine derivatives to synthesize 3-alkylated quinolines through a radical addition/cyclization reaction . Furthermore, aziridination of alkenes using quinazolinone derivatives in the presence of titanium(IV) tert-butoxide has been reported to proceed diastereoselectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. The introduction of tert-butyl groups can affect the solubility, melting point, and stability of these compounds. The presence of tert-butyl groups can also impact the electronic properties of the quinazoline ring, which may alter the compound's reactivity and interaction with biological targets .

科学研究应用

喹唑啉衍生物在药物化学中的研究

喹唑啉衍生物因其广泛的生物活性在药物化学中至关重要。它们形成了一类重要的稠合杂环,在 200 多种天然生物碱中发现。研究人员一直致力于将各种生物活性部分引入喹唑啉核中,创造出新的潜在药物。新型喹唑啉衍生物已证明对金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌等病原体具有抗菌活性。从化合物到药物的旅程中,溶解性仍然是一个重大的挑战,这突出了生物利用度在对抗抗生素耐药性中的重要性 (Tiwary et al., 2016)。

抗癌应用

喹唑啉衍生物在癌症治疗中显示出前景,许多专利和文章都专注于它们作为抗癌药物的发现和开发。这些化合物已表现出抑制 EGFR 和其他治疗性蛋白质靶标的能力,使其能够针对参与癌症通路中的各种蛋白质。新型喹唑啉化合物作为抗癌药物的开发由于其广泛的应用和结构多样性,仍然是一个有前景的领域 (Ravez et al., 2015)。

光电材料

除了在医药上的应用外,喹唑啉衍生物还因其在光电材料中的潜力而被探索。将喹唑啉和嘧啶片段掺入 π 扩展共轭体系对于创造新型有机发光二极管 (OLED) 材料(包括白色 OLED 和高效红色磷光 OLED)很有价值。这些材料在非线性光学材料和比色 pH 传感器中的应用引起人们的兴趣,突出了喹唑啉衍生物在药理学之外的多功能性 (Lipunova et al., 2018)。

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 2-quinazolin-4-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)8-12-10-6-4-5-7-11(10)15-9-16-12/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIOXNNTEMJFHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl Quinazoline-4-acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2501520.png)

![(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501521.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2501524.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2501525.png)

![N~5~-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2501527.png)

![N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2501528.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B2501530.png)